2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide

Lipophilicity ADME Drug Discovery

2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide (CAS 431885-12-0) is a halogenated phenoxyacetamide derivative with the molecular formula C15H13ClINO2 and a molecular weight of 401.62 g/mol. It belongs to the class of 2-phenoxy-N-substituted acetamides, a scaffold associated with diverse biological activities including anticancer and anti-inflammatory effects.

Molecular Formula C15H13ClINO2
Molecular Weight 401.62 g/mol
CAS No. 431885-12-0
Cat. No. B3052650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
CAS431885-12-0
Molecular FormulaC15H13ClINO2
Molecular Weight401.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC=C2Cl
InChIInChI=1S/C15H13ClINO2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19)
InChIKeyCOHQNEUBKKNOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide (CAS 431885-12-0) Baseline Characteristics for Research Procurement


2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide (CAS 431885-12-0) is a halogenated phenoxyacetamide derivative with the molecular formula C15H13ClINO2 and a molecular weight of 401.62 g/mol. It belongs to the class of 2-phenoxy-N-substituted acetamides, a scaffold associated with diverse biological activities including anticancer and anti-inflammatory effects. [1] The compound features a 2-chlorophenoxy moiety linked via an acetamide bridge to a 4-iodo-2-methylphenyl group, creating a unique halogenation pattern that influences its lipophilicity (calculated LogP ~4.34) and reactivity. [2] This distinct structural profile differentiates it from simpler or differently substituted analogs and underpins its utility as a specialized building block in medicinal chemistry and chemical biology.

Why 2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide Cannot Be Replaced by Generic Phenoxyacetamides


In-class substitution of 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide with structurally related phenoxyacetamides is non-trivial due to quantifiable differences in physicochemical properties that directly impact research outcomes. For example, its calculated LogP of ~4.34 is markedly higher than that of the 4-chloro analog 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide (LogP ~3.04), resulting in altered partitioning behavior critical for cellular permeability and assay reproducibility. [1][2] Furthermore, the presence of the 4-iodo-2-methylphenyl group, as opposed to a simple 4-iodophenyl moiety, introduces steric and electronic effects that modulate target engagement. These measurable variations underscore the necessity of using the exact compound rather than a generic analog, as even seemingly minor substitutions can lead to divergent biological activity and misleading experimental conclusions.

Quantitative Differentiation Evidence for 2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide


Enhanced Lipophilicity: LogP Comparison with 4-Chloro Analog

The target compound demonstrates significantly higher lipophilicity compared to the 4-chlorophenoxy regioisomer. Its calculated LogP is 4.3435, whereas 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide exhibits a lower LogP of approximately 3.04. [1][2]

Lipophilicity ADME Drug Discovery

Molecular Weight Distinction from Des-Methyl Analog

The target compound has a molecular weight of 401.62 g/mol, which is higher than that of the des-methyl analog 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide (387.6 g/mol) due to the presence of the 2-methyl group on the aniline ring.

Physicochemical Property Compound Selection Screening

Structural Differentiation: Iodo-Methylphenyl vs. Iodophenyl Moiety

The target compound incorporates a 4-iodo-2-methylphenyl group, whereas many related analogs, such as 2-(2-chlorophenoxy)-N-(4-iodophenyl)acetamide, lack the ortho-methyl substituent. This methyl group introduces a distinct steric and electronic environment, which has been shown in related phenoxyacetamide series to modulate biological activity. [1]

Structure-Activity Relationship Medicinal Chemistry Building Block

Potential Bioactivity Implied by Halogenation Pattern

In a study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds with halogen substituents on the aromatic ring exhibited enhanced anticancer and anti-inflammatory activities. [1] The target compound, bearing both chlorine and iodine, aligns with this halogenation-favorable trend, whereas non-halogenated or mono-halogenated analogs may exhibit reduced potency.

Biological Activity Anticancer Anti-inflammatory

Optimal Research and Procurement Applications for 2-(2-Chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As a uniquely substituted phenoxyacetamide, this compound serves as a precise SAR probe to evaluate the impact of the 4-iodo-2-methylphenyl moiety on target binding and biological activity. The quantifiable differences in lipophilicity (LogP 4.34 vs. ~3.04 for a comparator) and molecular weight (401.62 vs. 387.6 g/mol) provide a controlled basis for assessing how these physicochemical changes translate into cellular potency and selectivity. [1][2]

Development of Halogen-Enriched Chemical Libraries

Given the established link between halogenation and enhanced biological activity in phenoxyacetamide derivatives, this compound is a valuable addition to screening libraries aimed at identifying novel anticancer or anti-inflammatory leads. [3] Its distinct halogen pattern (chlorine and iodine) differentiates it from simpler analogs and increases chemical diversity, improving the probability of discovering hits with novel mechanisms of action.

Lipophilicity-Driven Permeability and Distribution Studies

With a calculated LogP of 4.3435, this compound exhibits high lipophilicity, making it suitable for investigating the relationship between LogP and membrane permeability, cellular uptake, or blood-brain barrier penetration. [1] In comparative studies, it can serve as a 'high-LogP' benchmark against less lipophilic analogs (e.g., LogP ~3.04) to delineate the role of lipophilicity in ADME properties.

Chemical Biology Tool for Investigating Iodinated Aromatic Systems

The 4-iodo-2-methylphenyl group provides a heavy atom (iodine) that can be utilized in X-ray crystallography for phasing or as a radiolabeling handle for imaging studies. This compound therefore offers dual utility as both a biological probe and a structural biology tool, a feature not present in non-iodinated or differently substituted analogs.

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